molecular formula C17H17N3 B11854924 1-(di-p-tolylmethyl)-1H-1,2,4-triazole

1-(di-p-tolylmethyl)-1H-1,2,4-triazole

Cat. No.: B11854924
M. Wt: 263.34 g/mol
InChI Key: FIXSEWQJAMQFTI-UHFFFAOYSA-N
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Description

1-(di-p-tolylmethyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two p-tolyl groups attached to a triazole ring, making it a derivative of 1,2,4-triazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(di-p-tolylmethyl)-1H-1,2,4-triazole typically involves the reaction of p-tolylmethyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(di-p-tolylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(di-p-tolylmethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(di-p-tolylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(di-p-tolylmethyl)-1H-1,2,4-triazole is unique due to the presence of two p-tolyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other triazole derivatives and may contribute to its specific chemical and biological properties .

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

1-[bis(4-methylphenyl)methyl]-1,2,4-triazole

InChI

InChI=1S/C17H17N3/c1-13-3-7-15(8-4-13)17(20-12-18-11-19-20)16-9-5-14(2)6-10-16/h3-12,17H,1-2H3

InChI Key

FIXSEWQJAMQFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3C=NC=N3

Origin of Product

United States

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